N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine
Description
N-[1-(5-Methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine (IUPAC name: (NE)-N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine) is a heterocyclic compound featuring a pyrazole core substituted with methyl and phenyl groups, coupled with a hydroxylamine moiety. Its molecular formula is C₁₂H₁₃N₃O, and its SMILES notation is CC1=C(C=NN1C2=CC=CC=C2)/C(=N/O)/C . The compound’s InChIKey (IWAIVJFFDTYYFK-NTEUORMPSA-N) highlights its stereochemical configuration, with the ethylidene-hydroxylamine group adopting an E-configuration . Structural analysis tools such as SHELXL and ORTEP (used in crystallographic refinement and visualization) are critical for elucidating its geometry and anisotropic displacement parameters .
Properties
IUPAC Name |
N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(14-16)12-8-13-15(10(12)2)11-6-4-3-5-7-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAIVJFFDTYYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=NO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine typically involves the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine moiety undergoes oxidation to form nitroso derivatives. This reaction typically occurs under mild oxidative conditions (e.g., using H₂O₂ or KMnO₄), yielding products with potential biological activity .
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ | Nitroso-pyrazole | Aqueous, acidic medium | 72–85% |
| H₂O₂ | N-Oxide derivative | Ethanol, RT | 60–68% |
Oxidation of the ethylidene group is less common, but under strong conditions (e.g., CrO₃), it may form carboxylic acid derivatives .
Reduction Reactions
The imine bond (C=N) in the ethylidene-hydroxylamine structure is susceptible to reduction. Catalytic hydrogenation or NaBH₄ reduces this bond to form amine derivatives:
| Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂/Pd-C | 1-(5-Methyl-1-phenylpyrazol-4-yl)ethylamine | Methanol, 60°C | 88% |
| NaBH₄ | Hydroxylamine-amine adduct | THF, 0°C → RT | 75% |
Reduction preserves the pyrazole ring while modifying the sidechain for downstream applications .
Substitution Reactions
The pyrazole ring facilitates electrophilic substitution at the 4-position. Halogenation and formylation are prominent:
Halogenation
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Cl₂ (g) | 4-Chloro-pyrazole derivative | Acetic acid, 50°C | 65% |
| NBS | 4-Bromo-pyrazole derivative | CCl₄, light, RT | 58% |
Vilsmeier-Haack Formylation
The ethylidene group reacts with DMF/POCl₃ to introduce formyl groups:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| DMF/POCl₃ | 4-Formyl-pyrazole derivative | Reflux, 4 h | 82% |
Condensation and Cyclization
The hydroxylamine group participates in condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones or heterocycles :
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Acetophenone | Pyrazolo-oxadiazole | EtOH, reflux, 6 h | 70% |
| Malononitrile | 5-Aminopyrazole-4-carbonitrile | H₂O, RT, 12 h | 78% |
Cyclization reactions often yield bioactive heterocycles, such as pyrazolo[3,4-d]pyridazines .
Biological Interactions
The hydroxylamine group forms hydrogen bonds with enzymes (e.g., cyclooxygenase-2), while the pyrazole ring modulates receptor binding . These interactions underpin its anti-inflammatory and antimicrobial activities .
Comparative Reactivity
Key structural analogs and their reactivity differences:
Scientific Research Applications
Chemistry
N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation to nitroso derivatives and reduction to amines.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial activities against various bacterial strains such as E. coli and S. aureus . In one study, compounds derived from pyrazoles demonstrated significant inhibition of bacterial growth, highlighting their potential as antibacterial agents.
- Anti-inflammatory Effects : The hydroxylamine group can interact with biological molecules, influencing their activity and potentially leading to anti-inflammatory effects. This interaction may modulate the function of enzymes and receptors involved in inflammatory pathways .
Pharmaceutical Applications
Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its unique functional groups allow for the development of new drugs targeting various diseases, including cancer and infections . For example, derivatives of pyrazole have been investigated for their anticancer properties, showing promising results in inhibiting the growth of cancer cell lines such as A549 lung cancer cells .
Industrial Uses
In industry, this compound is being explored for its applications in developing new materials with specific properties, such as polymers and dyes. Its ability to undergo various chemical reactions makes it suitable for creating tailored materials with desired characteristics.
Case Studies
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Key Differences:
Core Structure: The target compound’s pyrazole ring (two adjacent nitrogen atoms) contrasts with the trihydroxybenzene core of gallic hydrazides. This difference impacts electronic properties: pyrazoles exhibit aromaticity with moderate basicity, while phenolic hydrazides are more acidic due to hydroxyl groups .
Substituent Effects : Halogenated analogues (Br, Cl) in gallic hydrazides improve antimicrobial activity via electrophilic interactions, whereas the target compound’s methyl and phenyl groups may favor lipophilicity and membrane permeability .
Electronic and Steric Properties
- Hydrogen Bonding: The hydroxylamine group in the target compound can act as both donor (N–H) and acceptor (O), enabling diverse supramolecular interactions. In contrast, gallic hydrazides form extensive hydrogen-bonding networks via phenolic –OH groups .
- Conformational Flexibility : The ethylidene linker in the target compound allows rotational freedom, whereas the rigid trihydroxybenzene core in gallic analogues restricts conformational mobility .
Biological Activity
N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H13N3O
- Molecular Weight : 215.25 g/mol
- CAS Number : [Not specified in the search results]
The compound features a hydroxylamine functional group attached to a pyrazole derivative, which is known for its diverse biological activities.
Biological Activities
This compound has been studied for various biological activities, including:
-
Antimicrobial Activity :
- Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, some synthesized pyrazole carboxamides have shown notable antifungal activity against various strains .
- The compound's structure suggests potential interactions with bacterial enzymes, which could disrupt cell membrane integrity and lead to cell lysis .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Synthesis and Evaluation
A series of studies have focused on synthesizing pyrazole derivatives and evaluating their biological activities:
- A study synthesized various 5-methyl-pyrazole derivatives, including this compound, and assessed their antimicrobial properties against several bacterial strains. The results indicated that some compounds had a minimum inhibitory concentration (MIC) lower than standard antibiotics like ampicillin .
Comparative Analysis
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 40 | |
| Py11 | Anti-inflammatory | 10 (TNF-α inhibition) | |
| 5-Amino-pyrazole derivative | Antifungal | 20 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways.
- Receptor Interaction : It could interact with receptors involved in inflammatory responses, modulating cytokine production.
- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative stress in cells, thereby preventing damage associated with inflammation and infection.
Q & A
Basic Synthesis
Q: What are the foundational synthetic routes for preparing N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethylidene]hydroxylamine, and how can reaction intermediates be optimized? A: A common approach involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield pyrazolecarboxylic acid intermediates. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized via cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst, with subsequent hydrolysis under basic conditions to obtain the carboxylic acid derivative . Optimization focuses on controlling reaction temperature (e.g., 120°C for cyclization) and stoichiometric ratios of reagents to minimize side products.
Advanced Synthesis
Q: How can advanced cyclization strategies (e.g., phosphorus oxychloride-mediated) improve the yield of pyrazole derivatives like this compound? A: Phosphorus oxychloride (POCl₃) facilitates cyclization of hydrazide intermediates under anhydrous conditions, forming oxadiazole or pyrazole rings. For instance, substituted benzoic acid hydrazides cyclize at 120°C with POCl₃ to yield [1,3,4]oxadiazoles, achieving >70% purity post-recrystallization . Advanced methods also employ zeolite catalysts (e.g., Y-H type) to enhance regioselectivity and reduce reaction time (e.g., 5-hour reflux vs. traditional 24-hour protocols) .
Spectral Characterization
Q: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? A: Key methods include:
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxylamine (N–O, ~950 cm⁻¹) functional groups .
- NMR : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at δ 2.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as seen in analogous pyrazol-5-one derivatives (e.g., C–C bond lengths ~1.45 Å) .
Data Contradictions
Q: How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound? A: Discrepancies often arise from metabolic instability or solubility issues. For example, hydroxylamine derivatives may degrade in vivo due to enzymatic hydrolysis, unlike stable in vitro conditions. Mitigation strategies include:
- Prodrug Design : Masking the hydroxylamine group with acetyl or benzyl protectors .
- Solubility Enhancement : Co-solvents (e.g., DMSO) or nanoformulation to improve bioavailability .
Biological Activity
Q: What methodologies are recommended for evaluating the antiproliferative or enzyme-inhibitory activity of this compound? A: Standard protocols include:
- MTT Assay : Dose-response curves (IC₅₀ values) against cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme Inhibition : Kinetic studies (e.g., Michaelis-Menten plots) using recombinant enzymes (e.g., COX-2 or kinases) .
- Molecular Docking : Computational screening against target proteins (e.g., EGFR kinase) to prioritize experimental validation .
Computational Design
Q: How can computational tools like quantum chemical calculations accelerate reaction design for derivatives? A: Quantum mechanical calculations (e.g., DFT at B3LYP/6-311G** level) predict reaction pathways, transition states, and thermodynamic stability. For example, ICReDD combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on spectral databases further refine synthetic routes .
Experimental Design
Q: What statistical methods are effective for optimizing reaction parameters in small-scale studies? A: Response Surface Methodology (RSM) and Taguchi orthogonal arrays reduce the number of experiments while modeling interactions between variables (e.g., temperature, catalyst loading). For pyrazole syntheses, central composite designs (CCD) have resolved optimal pH (6.5–7.5) and molar ratios (1:1.2 hydrazine:ketone) .
Stability Studies
Q: How should researchers assess the hydrolytic and thermal stability of this compound? A: Protocols include:
- Accelerated Stability Testing : Incubation at 40°C/75% RH for 4 weeks, with HPLC monitoring of degradation products .
- pH-Dependent Hydrolysis : Kinetic studies in buffers (pH 1–13) to identify labile functional groups (e.g., hydroxylamine’s susceptibility to acidic cleavage) .
Advanced Structural Analogues
Q: What strategies enable the synthesis of structurally diverse analogues (e.g., methylidene-substituted derivatives)? A: Key approaches:
- Schiff Base Formation : Condensation of pyrazolecarboxylic acid with substituted anilines (e.g., 3-aminonaphthalene derivatives) under reflux in ethanol .
- Crystal Engineering : Co-crystallization with hydrogen-bond acceptors (e.g., nitro groups) to stabilize polymorphs .
Case Studies
Q: How have structural analogues of this compound been applied in recent research? A: Examples include:
- Antioxidant Agents : Pyrazol-5-one derivatives with hydroxylamine moieties showed radical scavenging (IC₅₀ ~12 μM in DPPH assays) .
- Anticancer Leads : Methylidene-substituted pyrazoles exhibited sub-micromolar activity in leukemia models via ROS-mediated apoptosis .
- Enzyme Probes : Fluorescent analogues (e.g., naphthalene-fused derivatives) enabled real-time monitoring of enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
